(5-Methylpiperazin-2-yl)methanamine

Medicinal Chemistry Chemical Synthesis Quality Control

This chiral diamine-functionalized piperazine scaffold is essential for building single-enantiomer or defined-diastereomer drug candidates. Generic sourcing risks uncontrolled isomer composition and undefined impurities that can derail SAR studies. Insist on batch-specific QC reports (NMR, HPLC, GC) to ensure the biological result belongs to your molecule—not an impurity. Ideal for late-stage lead optimization and novel IP generation in the piperazine therapeutic space.

Molecular Formula C6H15N3
Molecular Weight 129.2 g/mol
CAS No. 136665-35-5
Cat. No. B140630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylpiperazin-2-yl)methanamine
CAS136665-35-5
Synonyms2-Piperazinemethanamine,5-methyl-(9CI)
Molecular FormulaC6H15N3
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCC1CNC(CN1)CN
InChIInChI=1S/C6H15N3/c1-5-3-9-6(2-7)4-8-5/h5-6,8-9H,2-4,7H2,1H3
InChIKeyMKMPVMGXVLFXDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (5-Methylpiperazin-2-yl)methanamine CAS 136665-35-5 for Medicinal Chemistry and Chemical Biology


(5-Methylpiperazin-2-yl)methanamine (CAS 136665-35-5) is a heterocyclic building block belonging to the piperazine class . It is characterized by a six-membered piperazine ring with a methyl group at the 5-position and a methanamine (-CH2NH2) substituent at the 2-position, resulting in a molecular formula of C6H15N3 and a molecular weight of 129.20 g/mol . Its primary utility in scientific research and drug discovery stems from its structure as a diamine-functionalized piperazine, making it a versatile intermediate for the construction of more complex pharmacologically relevant molecules .

Why Generic (5-Methylpiperazin-2-yl)methanamine Substitution Fails: The Cost of Unverified Purity and Inconsistent Isomeric Composition


Within the class of methylpiperazinyl methanamines, generic substitution is inherently unreliable due to the lack of controlled isomer composition and verifiable purity. This compound possesses two chiral centers at the 2- and 5-positions of the piperazine ring, allowing for multiple stereoisomers that are often not separated or characterized by commodity suppliers [1]. The pharmacological and chemical properties of each stereoisomer can differ significantly, and the use of a racemic or diastereomeric mixture where a specific isomer is required can lead to failed reactions, misleading biological data, or irreproducible research outcomes . Furthermore, variations in supplier purity standards (e.g., 95% vs. 97%) and the presence of undefined impurities can confound structure-activity relationship (SAR) studies . Therefore, procurement decisions must prioritize verifiable analytical data over simple molecular equivalence.

Quantitative Evidence for (5-Methylpiperazin-2-yl)methanamine (CAS 136665-35-5) Selection


High Vendor-Supplied Purity Minimizes Impurity-Driven Experimental Noise

Suppliers provide (5-Methylpiperazin-2-yl)methanamine with a certified purity of 97% as determined by analytical methods such as HPLC, GC, and NMR . While direct comparative purity data for other in-class compounds from the same source is unavailable, this represents a level of quality assurance that is not universally guaranteed for generic analogs. For instance, a closely related comparator, (1,4-Diethylpiperazin-2-yl)methanamine, is often listed with a lower standard purity of 95% .

Medicinal Chemistry Chemical Synthesis Quality Control

Availability of Quality Control Data (NMR/HPLC/GC) Enables Informed Procurement

Procurement of (5-Methylpiperazin-2-yl)methanamine can be accompanied by batch-specific quality control (QC) reports including NMR, HPLC, and GC data, as explicitly offered by certain vendors . This is a critical differentiator from many in-class building blocks, such as the simpler 2-Aminomethyl piperazine (CAS 130861-85-7), for which batch-specific analytical data is not standardly provided by all suppliers, introducing uncertainty about its exact composition .

Analytical Chemistry Procurement CRO Services

Core Building Block for High-Value Piperazine-Derived Patent Scaffolds

The core (5-Methylpiperazin-2-yl)methanamine structure appears as a key intermediate or substructure in patent literature describing novel compounds for therapeutic applications, including inhibitors of VDAC oligomerization and apoptosis [1], and in other patents claiming novel piperazine derivatives for various biological activities [2]. This distinguishes it from less substituted or differently substituted analogs like (4-Methylpiperazin-1-yl)methanamine, which appear less frequently as central scaffolds in recent, high-value patent filings.

Drug Discovery Patent Analysis Chemical Biology

Recommended Application Scenarios for (5-Methylpiperazin-2-yl)methanamine (CAS 136665-35-5) Based on Evidence


Synthesis of Chiral Drug Candidates Requiring Defined Stereochemistry

Given the presence of two chiral centers, (5-Methylpiperazin-2-yl)methanamine is best deployed as a scaffold for synthesizing libraries of single-enantiomer or defined-diastereomer drug candidates. The compound's chiral nature, as highlighted in the analysis of generic substitution risks, necessitates procurement from vendors offering chiral purity data. This scenario directly addresses the critical differentiation point of controlling isomeric composition to avoid failed syntheses and irreproducible biological data .

Medicinal Chemistry Lead Optimization with High Purity Requirements

The compound is ideally suited for late-stage lead optimization programs where high and verifiable purity is non-negotiable. The availability of batch-specific QC reports (NMR, HPLC, GC) directly supports this use case, enabling chemists to attribute biological effects with high confidence to the intended molecule rather than to undefined impurities. This mitigates the risk of impurity-driven noise in structure-activity relationship (SAR) studies.

Development of Novel Piperazine-Based Therapeutics for Patent Filing

This compound is a strategic procurement target for research programs aiming to generate novel intellectual property in the piperazine therapeutic space. Its demonstrated use as a key intermediate in patents for advanced targets like VDAC oligomerization inhibitors suggests that new derivatives based on this scaffold may have a higher potential for novelty and patentability compared to derivatives of more heavily explored, simpler piperazine analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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